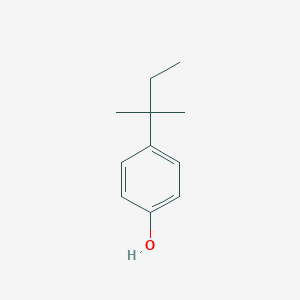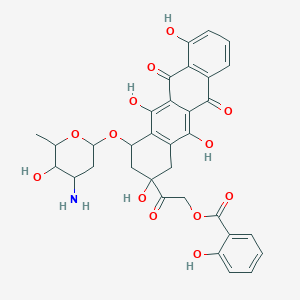
14-Salicyloylcarubicin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14-Salicyloylcarubicin is a synthetic analog of the well-known anticancer drug, daunorubicin. It was first synthesized in 1991 by researchers at the University of Tokyo and has since been studied extensively for its potential as an anticancer agent. 14-Salicyloylcarubicin is a member of the anthracycline family of drugs, which are known for their ability to intercalate with DNA and inhibit topoisomerase II, leading to cell death.
Mecanismo De Acción
The mechanism of action of 14-Salicyloylcarubicin is similar to that of daunorubicin. The drug intercalates with DNA and inhibits topoisomerase II, leading to DNA damage and cell death. Additionally, the drug has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Efectos Bioquímicos Y Fisiológicos
In addition to its anticancer effects, 14-Salicyloylcarubicin has been shown to have other biochemical and physiological effects. The drug has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling pathways. Additionally, the drug has been shown to inhibit the activity of the Na+/K+ ATPase, which is involved in ion transport across cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 14-Salicyloylcarubicin is its broad spectrum of activity against cancer cell lines. Additionally, the drug has been shown to be effective in animal models of cancer. However, the low yield of the synthesis and the potential for toxicity limit its use in lab experiments.
Direcciones Futuras
There are several future directions for research on 14-Salicyloylcarubicin. One area of research is the development of more efficient synthesis methods for the drug. Another area of research is the investigation of the drug's potential as a combination therapy with other anticancer agents. Additionally, the drug's potential as a treatment for other diseases, such as Alzheimer's and Parkinson's, could be explored. Finally, the investigation of the drug's mechanism of action and its effects on cell signaling pathways could lead to the development of new targets for cancer therapy.
Métodos De Síntesis
The synthesis of 14-Salicyloylcarubicin involves the modification of daunorubicin at the C-14 position with a salicylic acid derivative. The reaction is typically carried out using a combination of chemical and enzymatic methods. The yield of the synthesis is typically low, but the product can be purified using chromatography techniques.
Aplicaciones Científicas De Investigación
The potential of 14-Salicyloylcarubicin as an anticancer agent has been extensively studied in vitro and in vivo. In vitro studies have shown that the drug is effective against a wide range of cancer cell lines, including leukemia, breast, lung, and colon cancer. In vivo studies have shown that the drug is effective in animal models of cancer, including leukemia and breast cancer.
Propiedades
Número CAS |
116907-26-7 |
|---|---|
Nombre del producto |
14-Salicyloylcarubicin |
Fórmula molecular |
C33H31NO13 |
Peso molecular |
649.6 g/mol |
Nombre IUPAC |
[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 2-hydroxybenzoate |
InChI |
InChI=1S/C33H31NO13/c1-13-27(38)17(34)9-22(46-13)47-20-11-33(44,21(37)12-45-32(43)14-5-2-3-7-18(14)35)10-16-24(20)31(42)26-25(29(16)40)28(39)15-6-4-8-19(36)23(15)30(26)41/h2-8,13,17,20,22,27,35-36,38,40,42,44H,9-12,34H2,1H3 |
Clave InChI |
AJAHDRMPRTTZMX-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)COC(=O)C6=CC=CC=C6O)O)N)O |
SMILES canónico |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)COC(=O)C6=CC=CC=C6O)O)N)O |
Sinónimos |
14-salicyloylcarminomycin 14-salicyloylcarubicin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



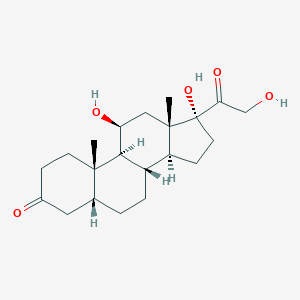

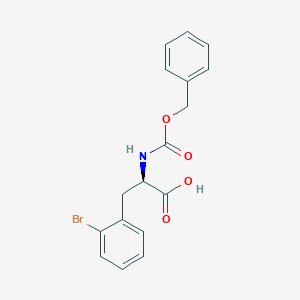
![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-Difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2-methylpropanoate](/img/structure/B45022.png)
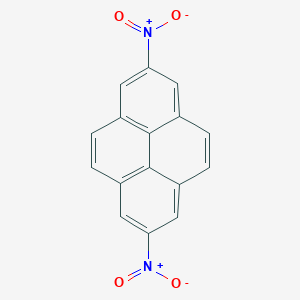
![Ethanone, 1-(3-oxatricyclo[3.2.1.02,4]oct-6-yl)-, (1alpha,2beta,4beta,5alpha,6beta)-(9CI)](/img/structure/B45031.png)
![9-Borabicyclo[3.3.1]nonane, 9-[(1-methylethyl)thio]-](/img/structure/B45033.png)
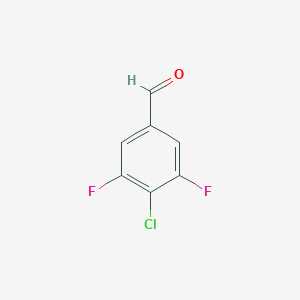
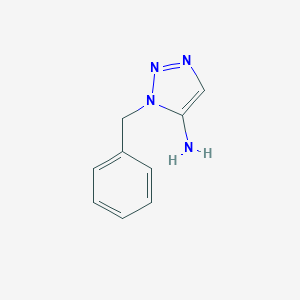
![2-{[4-(Hydroxymethyl)phenoxy]methyl}oxirane](/img/structure/B45037.png)
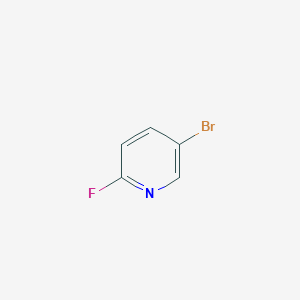
![5-Iodo-2-methyl-1H-benzo[D]imidazole](/img/structure/B45045.png)
![2-Anilino-5-[(4,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-6-[2-[2-[[4-(3-ethoxypropylamino)-6-fluoro-1,3,5-triazin-2-yl]oxy]ethoxy]ethylamino]-4-methylpyridine-3-carbonitrile](/img/structure/B45049.png)
